molecular formula C8H16O B072131 3,5-Dimethyl-5-hexen-3-ol CAS No. 1569-46-6

3,5-Dimethyl-5-hexen-3-ol

Cat. No. B072131
CAS RN: 1569-46-6
M. Wt: 128.21 g/mol
InChI Key: TXUQLVYIQXLUHT-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-5-hexen-3-ol” is a chemical compound with the linear formula C8H16O . It has a CAS number of 1569-46-6 and a molecular weight of 128.216 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-5-hexen-3-ol” can be represented by the linear formula C8H16O . The molecular weight of this compound is 128.216 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Catalysis and Synthesis Applications :

    • Ruthenium complex-catalyzed oxidative cyclization of related compounds like 2-phenyl-5-hexen-2-ol, leading to products such as 2,5-dimethyl-2-phenyl-2,3-dihydrofuran (Kondo et al., 2003).
    • The synthesis and polymerization of optically active substituted butadienes through dehydration of compounds such as (S)-3,5-dimethyl-1-hepten-3-ol (Janović & Fleš, 1971).
    • Nickel(0)-catalyzed reactions involving 1,3-dienes and carbonyl compounds to produce (E)-3-hexen-1-ols (Kimura et al., 1999).
    • Platinum(II)-catalyzed annulation of 5-methyl-5-hexen-1-ols with aldehydes for the synthesis of tetrahydropyrans (Miura et al., 2008).
  • Polymerization and Material Science :

    • Copolymerization of ethylene or propylene with α-olefins containing hydroxyl groups, using catalysts like zirconocene/methylaluminoxane (Hagihara et al., 2004).
    • Functionalization of polyethylenes via metallocene/methylaluminoxane catalyst, involving compounds like 5-hexen-1-ol (Aaltonen & Löfgren, 1997).
  • Plant Biology and Ecology :

    • Plant-plant signaling research, where compounds like (Z)-3-Hexen-1-ol are studied for their role in indirect plant defense mechanisms (Ruther & Kleier, 2005).
    • Study of insect-induced plant volatiles in genetically modified and conventional plants (Ibrahim et al., 2008).
  • Chemical Processes and Reactions :

    • Selective dehydrogenation of unsaturated alcohols and hydrogen separation using a palladium membrane reactor (Sato et al., 2007).
    • Oxidation reactions of compounds like 2-hexen-1-ol and 1-hexen-3-ol using supported gold, palladium, and gold–palladium catalysts (Alshammari et al., 2013).

Safety And Hazards

“3,5-Dimethyl-5-hexen-3-ol” is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

3,5-dimethylhex-5-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-5-8(4,9)6-7(2)3/h9H,2,5-6H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUQLVYIQXLUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338928
Record name 3,5-Dimethyl-5-hexen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-5-hexen-3-ol

CAS RN

1569-46-6
Record name 3,5-Dimethyl-5-hexen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYL-5-HEXEN-3-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Singh, S Pathaka, N Agrawalb… - J. Indian Chem …, 2020 - indianchemicalsociety.com
The present experiment was performed to evaluate the antioxidant potential and to identify the different bio-active components present in the methanol root extract of Calotropis gigantea…
Number of citations: 2 indianchemicalsociety.com
A Jeyasankar, T Chinnamani - Int J Entomol Res, 2017 - researchgate.net
The aim of this research works was to determine the chemical composition and insect growth inhibitory activity of ethyl acetate crude extract of Solanum pseudocapsicum fruits against …
Number of citations: 8 www.researchgate.net
Y Leinweber - digibib.hs-nb.de
The cherry vinegar fly Drosophila suzukii is an invasive pest in soft skinned fruit such as berries, peaches, plums and others. This species mostly attacks ripening and ripe fruit, which …
Number of citations: 2 digibib.hs-nb.de
M van Horck, A Smolinska, G Wesseling… - Journal of breath …, 2021 - iopscience.iop.org
In patients with cystic fibrosis (CF), pulmonary exacerbations (PEx) have an important influence on well-being, quality of life, and lung function decline. Early detection combined with …
Number of citations: 3 iopscience.iop.org
MA Shreadah, NM Abdel Moniem… - Biomedical Journal of …, 2018 - researchgate.net
The present study was undertaken to provide information about bioactive compounds of the microbial community associated with Ircinia echinata marine sponge collected from the Red …
Number of citations: 6 www.researchgate.net
W Hassan, S Rehman, H Noreen, S Gul… - Adv. Anim. Vet …, 2016 - pdfs.semanticscholar.org
Since ancient times aromatic plants had not only been used to impart flavor and aroma to food but also for their medicinal & preservative properties. Essential oils are source of …
Number of citations: 10 pdfs.semanticscholar.org
VT Jason-Ogugbue, PC Mmom, I Etela… - Bulgarian Journal of Soil …, 2019 - bsss.bg
This study was carried out to evaluate the physicochemical statuses of bioremediated sites in Ogoniland (K-Dere, Bodo, and Biara), Rivers State, Nigeria after a certified bioremediation …
Number of citations: 5 www.bsss.bg
C Robroeks, J van Berkel… - … and monitoring of …, 2010 - cris.maastrichtuniversity.nl
Background In cystic fibrosis (CF), airway inflammation causes an increased production of reactive oxygen species, responsible for degradation of cell membranes. During this process, …
Number of citations: 2 cris.maastrichtuniversity.nl

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